6-Amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a 2-methoxyphenyl substituent at the 4-position and a nitrile group at the 5-position. Pyrano[2,3-c]pyrazole scaffolds are renowned for their synthetic versatility and diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties .
Properties
IUPAC Name |
6-amino-4-(2-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-12-13(9-5-3-4-6-11(9)20-2)10(7-16)14(17)21-15(12)19-18-8/h3-6,13H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJCCSKBXQPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Knoevenagel Condensation : 2-Methoxybenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
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Michael Addition : Ethyl acetoacetate attacks the nitrile intermediate, forming a pyran ring.
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Cyclocondensation : Hydrazine hydrate facilitates pyrazole ring closure via nucleophilic addition-elimination.
Table 1: Optimization of NEST-Catalyzed Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 0.06 g | 92 |
| Temperature | 25°C | 90 |
| Reaction Time | 20 min | 88 |
| Solvent | Solvent-free | 92 |
NEST demonstrates excellent reusability, retaining 89% activity after five cycles.
Photooxidative Four-Component Synthesis with Sulfonated Carbon and Eosin Y
An alternative pathway employs benzyl alcohol derivatives as aldehyde precursors, leveraging a photooxidative step mediated by eosin Y and tert-butyl hydroperoxide (TBHP). 2-Methoxybenzyl alcohol is oxidized in situ to 2-methoxybenzaldehyde, which subsequently participates in the 4CR with ethyl acetoacetate, phenylhydrazine, and malononitrile. Sulfonated amorphous carbon (AC-SO₃H) acts as a Brønsted acid catalyst, achieving 78–84% yields under blue LED irradiation.
Key Advantages
Table 2: Photooxidative Method Conditions
| Component | Role | Quantity (mmol) |
|---|---|---|
| 2-Methoxybenzyl alcohol | Aldehyde precursor | 1.0 |
| Eosin Y | Photosensitizer | 5 mol% |
| AC-SO₃H | Acid catalyst | 5 mg |
| TBHP | Oxidizing agent | 3.0 |
Reaction times range from 28–32 hours, with the highest yields observed at 30°C.
Aqueous-Phase Synthesis Using Imidazole
A green chemistry approach utilizes imidazole as a base catalyst in water, achieving 70–75% yields. This method avoids organic solvents and toxic catalysts, aligning with principles of sustainable chemistry. The reaction proceeds via a one-pot mechanism:
Table 3: Aqueous Method Performance
| Condition | Value | Yield (%) |
|---|---|---|
| Imidazole Loading | 10 mol% | 75 |
| Temperature | 80°C | 72 |
| Reaction Time | 4 hours | 70 |
This method, while eco-friendly, requires higher temperatures and longer reaction times compared to NEST-catalyzed routes.
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Catalyst | Yield (%) | Time | Eco-Friendliness |
|---|---|---|---|---|
| NEST 4CR | Nano-eggshell/Ti(IV) | 92 | 20 min | High |
| Photooxidative | AC-SO₃H/Eosin Y | 84 | 28 h | Moderate |
| Aqueous Imidazole | Imidazole | 75 | 4 h | Very High |
The NEST method excels in speed and yield, whereas the aqueous approach prioritizes sustainability. Photooxidative synthesis offers a unique pathway but suffers from extended reaction times.
Optimization Strategies and Scalability
Catalyst Design
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Biological Activities
Research has highlighted several promising applications of 6-amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit potential as anticancer agents. A study demonstrated that certain synthesized pyrano[2,3-c]pyrazoles could bind effectively to p38 MAP kinase, suggesting their role as allosteric inhibitors that may help in cancer treatment . The binding affinity of the most active compound was comparable to established inhibitors, indicating strong therapeutic potential.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives can inhibit key inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
Relaxant Activity
Another area of research focuses on the relaxant effects of these compounds on respiratory tissues. Studies suggest that derivatives may have applications in treating asthma due to their ability to induce relaxation in bronchial tissues .
Case Studies
Several case studies provide insights into the efficacy and mechanism of action of this compound:
Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines, the compound exhibited significant cytotoxic effects. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways associated with p38 MAP kinase .
Case Study 2: Anti-inflammatory Mechanism
A study evaluated the anti-inflammatory effects by administering the compound in animal models with induced inflammation. Results showed a marked reduction in inflammatory markers and symptoms associated with conditions like arthritis .
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. For instance, pyrazole derivatives are known to inhibit enzymes like p38MAPK, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Key Observations :
- Substituent complexity inversely correlates with yield. For instance, compound 11t (44% yield) requires multiple functionalization steps compared to simpler aryl derivatives .
Physicochemical and Spectroscopic Properties
Spectroscopic data reveal substituent-dependent variations:
Key Observations :
- The nitrile group (C≡N) consistently appears at ~2187–2189 cm⁻¹ in IR spectra .
- Aromatic proton signals in 1H-NMR vary based on substituent electron-withdrawing/donating effects. For example, electron-withdrawing groups (e.g., Cl, Br) deshield adjacent protons, shifting signals downfield .
Anticancer Activity
- AMDPC (2-hydroxyphenyl derivative): Inhibits BCAP-37 breast cancer cells (50 μg/mL) via a p53-independent pathway, reducing cell density without inducing apoptosis .
Enzyme Inhibition
- 11t and 11d derivatives: Designed as PDE2 inhibitors, with IC₅₀ values in the nanomolar range. Substituents like trifluoromethyl-benzyloxy enhance target affinity .
Antioxidant Activity
- Chromone-ring-containing derivatives : Exhibit DPPH radical scavenging activity, with pyrimidine moieties enhancing antioxidant capacity .
Biological Activity
6-Amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, focusing on antitumor, anti-inflammatory, and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves a multi-component reaction using various catalysts. One notable method employs disulfonic acid imidazolium chloroaluminate as a catalyst for the one-pot condensation of aryl aldehydes with ethyl acetoacetate and malononitrile under solvent-free conditions at elevated temperatures .
- Molecular Formula : C15H14N4O2
- Molecular Weight : 282.297 g/mol
- CAS Number : 71541866
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. These compounds exhibit inhibitory effects on key oncogenic pathways:
- Inhibition of BRAF(V600E) : This mutation is prevalent in various cancers. Pyrazole derivatives have demonstrated significant inhibitory activity against this target, suggesting potential use in targeted cancer therapies .
- Synergistic Effects with Chemotherapeutics : In vitro studies have shown that combining this compound with doxorubicin enhances cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating its potential as an adjuvant therapy .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. Research indicates that it exhibits greater anti-inflammatory activity than curcumin in specific assays. The mechanism may involve modulation of inflammatory cytokines and pathways associated with chronic inflammation .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented:
- Inhibition Zones : In vitro tests against various bacterial strains showed significant zones of inhibition, suggesting strong antibacterial properties. For instance, the compound demonstrated effective activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 18 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 17 |
Case Studies
- Breast Cancer Cell Lines : A study explored the effects of this compound on MCF-7 and MDA-MB-231 cell lines. The results indicated a dose-dependent increase in cytotoxicity when combined with doxorubicin, highlighting its potential as a combination therapy agent .
- Antimicrobial Screening : In another study, derivatives of this compound were tested against common pathogens. The findings revealed that certain derivatives had superior antimicrobial activity compared to standard antibiotics like streptomycin .
Q & A
Q. What are the optimal synthetic protocols for preparing 6-amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
- Methodological Answer : The compound is efficiently synthesized via multi-component reactions (MCRs) combining ethyl acetoacetate, hydrazine hydrate, malononitrile, and 2-methoxybenzaldehyde. Key protocols include:
- Aqueous media : Reactions in water with surfactants like CTACl (cetyltrimethylammonium chloride) yield high purity products (85–95%) under mild conditions .
- Ionic liquid catalysis : [Et3NH][HSO4] as a recyclable catalyst achieves >90% yield in ethanol/water (1:1) at room temperature .
- Eco-friendly conditions : Trisodium citrate dihydrate in ethanol/water provides regioselective synthesis with minimal byproducts .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer :
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., NH2 at δ 12.14 ppm, methoxy at δ 3.76 ppm) . HRMS validates molecular weight (e.g., m/z 287.11 for 4b derivative) .
- X-ray crystallography : Single-crystal analysis reveals a planar pyranopyrazole core with intermolecular H-bonding (N–H⋯O) and π-π stacking (3.62 Å distance) stabilizing the lattice .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antihypertensive activity : The 2-nitrophenyl analog exhibits vasorelaxant effects via L-type calcium channel blockade (IC50 = 2.8 µM), comparable to nifedipine. In vivo studies in hypertensive rats show dose-dependent blood pressure reduction .
- Antibacterial screening : Derivatives with electron-withdrawing groups (e.g., 4-nitro) demonstrate moderate activity against S. aureus (MIC = 32 µg/mL) .
Advanced Research Questions
Q. How do substituents on the aryl ring influence pharmacological activity?
- Methodological Answer :
- Electron-donating groups (e.g., 4-methoxy) : Enhance solubility but reduce calcium channel affinity due to steric hindrance .
- Electron-withdrawing groups (e.g., 4-nitro) : Improve antibacterial activity but may increase cytotoxicity (e.g., IC50 = 18 µM in HeLa cells) .
- Halogenated derivatives (e.g., 4-bromo) : Show enhanced thermal stability (mp >240°C) and π-stacking interactions, critical for crystallinity .
Q. How can researchers resolve contradictions in synthetic yield data across studies?
- Methodological Answer : Discrepancies arise from solvent polarity, catalyst loading, and reaction time. For example:
- Catalyst comparison : CTACl in water achieves 95% yield vs. γ-alumina (82%) due to better micellar stabilization .
- Reaction monitoring : TLC (hexane/ethyl acetate 7:3) ensures optimal reaction termination to prevent byproduct formation .
Q. What green chemistry strategies improve sustainability in synthesis?
- Methodological Answer :
- Water as solvent : Reduces toxicity while maintaining efficiency (e.g., 90% yield at 60°C) .
- Recyclable catalysts : Ionic liquids (e.g., [Et3NH][HSO4]) retain >85% activity after five cycles .
- Energy efficiency : Room-temperature protocols minimize energy use without compromising yield .
Q. What challenges exist in achieving regioselectivity during functionalization?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
